molecular formula C13H16BBrF2O2 B6304459 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester CAS No. 2121513-43-5

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester

Cat. No. B6304459
CAS RN: 2121513-43-5
M. Wt: 332.98 g/mol
InChI Key: KJTHQRXJQGYGDU-UHFFFAOYSA-N
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Description

“5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-43-5 . It is a highly valuable building block in organic synthesis . The IUPAC name for this compound is 2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular weight of this compound is 332.98 . The InChI code for this compound is 1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . The country of origin is CN .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a reagent in the Suzuki–Miyaura (SM) coupling . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a similar compound, has been used to prepare sulfinamide derivatives . This involves reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Study of Transmetalation Mechanisms

The compound can be used in the study of transmetalation mechanisms . Transmetalation is a key step in many metal-catalyzed cross coupling reactions, including the Suzuki–Miyaura coupling .

Preparation of Homoleptic Diarylmercurials

Another similar compound, 5-Fluoro-2-methylphenylboronic acid, has been used in the preparation of homoleptic diarylmercurials . This involves a monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .

Facilitation of New Bond Creation

Boronic esters, such as 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester, facilitate the creation of new bonds . Their stability and ease of purification make them useful tools in synthesis .

Environmental Benignity

The compound, like other organoboron reagents, is generally environmentally benign . This makes it a good choice for reactions where environmental impact is a consideration .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds .

Mode of Action

The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . In the transmetalation step, the compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, which can be used in different areas of chemistry and pharmacology .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could impact its efficacy and stability. Additionally, the compound’s storage temperature can also affect its stability .

Safety and Hazards

The compound has been classified with the signal word “Warning” and the pictogram GHS07 . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Future Directions

The future directions of research on pinacol boronic esters, including “5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester”, could involve the development of more efficient and diverse protocols for their protodeboronation . Additionally, the development of new borane reagents for Suzuki–Miyaura coupling could be another area of future research .

properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTHQRXJQGYGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester

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